异新脑醇酮

描述

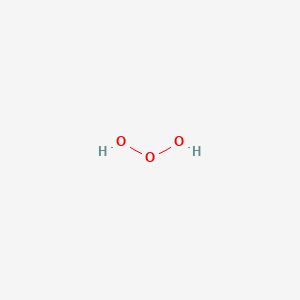

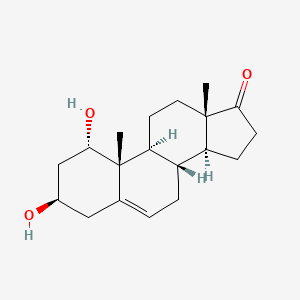

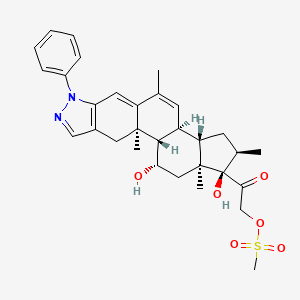

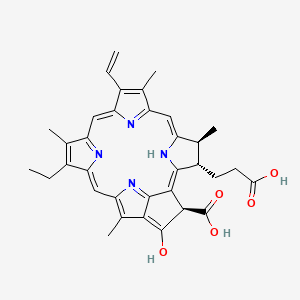

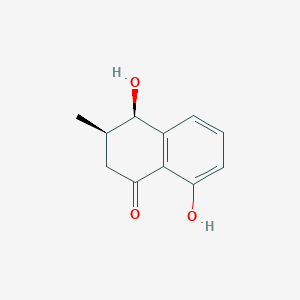

Isoshinanolone is a natural product that can be extracted from Plumbago capensis . It has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .

Synthesis Analysis

The synthesis of Isoshinanolone involves the functional characterization of CYP81B140 and CYP81B141 from Plumbago zeylanica. These enzymes are involved in the polyketide plumbagin biosynthesis. The intermediates for plumbagin biosynthesis are proposed to be 3-methyl-1-8-naphthalenediol and isoshinanolone .Molecular Structure Analysis

Isoshinanolone has a molecular structure that includes two defined stereocentres . The first X-ray structure analysis of authentic, not derivatized (racemic) trans-isoshinanolone, a wide-spread acetogenic tetralone, is described .Chemical Reactions Analysis

The chemical reactions involving Isoshinanolone are catalyzed by CYP81B140 and CYP81B141. CYP81B140 is involved in C-1 oxidation, C-4 hydroxylation, and [C2–C3] hydration of 3-methyl-1-8-naphthalenediol to form isoshinanolone. CYP81B141 is catalyzing [C2–C3] dehydration and C-4 oxidation of isoshinanolone to form plumbagin .Physical And Chemical Properties Analysis

Isoshinanolone has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .科学研究应用

鱼类麻醉活性

(+)-异新脑醇酮从 Habropetalum dawei 的叶子中提取,已证明具有显着的鱼类麻醉特性。这一发现表明在渔业或与鱼类学相关的研究中具有潜在用途 (Hanson、Crawford 和 Thanasingh,1981)。

立体化学分析

(+)-异新脑醇酮的绝对构型,一种广泛存在于高等植物中的乙酰生成代谢物,已经确定。这包括使用连接到圆二色谱的光谱仪的高效液相色谱开发手性在线立体分析,这对研究天然产物的立体化学具有重要意义 (Bringmann 等,2001)。

抗菌特性

异新脑醇酮衍生物,例如新异新脑醇酮和来自锡兰石楠根的 1-表异新异新脑醇酮,已表现出抗菌活性。这些发现支持它们在传统医学中的使用,特别是对于皮肤病 (Jetty 等,2010)。

生物合成和聚酮折叠

对异新脑醇酮及其相关化合物的生物合成起源的研究揭示了它们的多肽折叠模式。这对于理解各种天然产物的乙酰生成性质至关重要 (Bringmann 等,1998)。

草药中的质量控制

异新脑醇酮已被用作草药质量控制中的标记化合物。它的鉴定和定量对于确保草药制剂的一致性和有效性至关重要 (Abeysekera、Tennakoon 和 Silva,2005)。

抗疟疾潜力

从猪笼草的根中分离出的异新脑醇酮已被评估其抗疟疾潜力。这强调了它在寻找新的抗疟疾剂中的重要性 (Likhitwitayawuid 等,1998)。

细胞毒活性

在具有抗癌特性的天然产物研究中,反式异新脑醇酮和顺式异新脑醇酮等化合物对癌细胞系表现出细胞毒性。此类研究是开发新的癌症疗法中的基础 (Aronsson 等,2016)。

属性

IUPAC Name |

(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3/t6-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPNHTWYVBHLMG-KSBSHMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoshinanolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。